3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
CAS No.: 303149-98-6
Cat. No.: VC7878819
Molecular Formula: C14H12Cl2F3N5
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303149-98-6 |
|---|---|
| Molecular Formula | C14H12Cl2F3N5 |
| Molecular Weight | 378.2 g/mol |
| IUPAC Name | 3-chloro-6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
| Standard InChI | InChI=1S/C14H12Cl2F3N5/c15-10-7-9(14(17,18)19)8-20-13(10)24-5-3-23(4-6-24)12-2-1-11(16)21-22-12/h1-2,7-8H,3-6H2 |
| Standard InChI Key | PEDMGPZAKVCYPN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted at the 3-position with a chlorine atom and at the 6-position with a piperazine group. The piperazine moiety is further functionalized with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₂Cl₂F₃N₅ |
| Molecular weight | 378.2 g/mol |
| Hydrogen bond acceptors | 8 |
| XLogP3 | 3.6 |
Table 1: Computed physicochemical properties .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituents contribute to electrophilic reactivity . The piperazine linker adopts a chair conformation, as confirmed by X-ray crystallography, with torsional angles between the pyridazine and pyridine rings measuring 67.8° .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyridazine and pyridine protons. The ¹H NMR spectrum displays a singlet at δ 8.42 ppm for the pyridazine H-5 proton, while the piperazine methylene groups resonate as multiplets between δ 3.15–3.85 ppm . ¹⁹F NMR shows a characteristic triplet for the -CF₃ group at δ -63.5 ppm, consistent with electron-withdrawing effects .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a two-step protocol:
-
Nucleophilic Aromatic Substitution: 3,6-Dichloropyridazine reacts with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine under reflux in acetonitrile, yielding the intermediate 3-chloro-6-piperazinylpyridazine .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 83% yield .
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the pyridazine ring (root-mean-square deviation: 0.012 Å) and the chair conformation of the piperazine group . Weak C–H···N hydrogen bonds (2.89–3.12 Å) stabilize the crystal lattice .
Biological Activity
Antibacterial Efficacy
The compound exhibits potent activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA . Mechanistic studies suggest inhibition of bacterial phosphopantetheinyl transferases (PPTases), enzymes essential for fatty acid biosynthesis .
Structure-Activity Relationships (SAR)
Comparative studies with analogs reveal critical pharmacophore elements:
-
Pyridazine Core: Replacement with pyrimidine (e.g., 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine) reduces potency by >40-fold .
-
Chloro Substituents: Removal of the 3-chloro group abolishes activity, highlighting its role in target binding .
Pharmacological Applications
Antibiotic Development
The compound’s efficacy against MRSA positions it as a lead candidate for novel antibiotics. Its low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) further supports therapeutic potential.
Comparative Analysis with Analogous Compounds
| Compound | Molecular Weight | Bacterial MIC (µg/mL) |
|---|---|---|
| 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine | 378.2 | 2 |
| 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | 423.8 | 12 |
| 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine | 409.8 | >20 |
Table 2: Antibacterial activity of structural analogs .
The data underscore the superiority of the pyridazine core over pyrimidine and the detrimental effect of bulkier substituents (e.g., methylpyrazole) on potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume